molecular formula C39H62O14 B8262725 Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1-->2)-beta-D-glucopyranoside

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1-->2)-beta-D-glucopyranoside

Cat. No.: B8262725
M. Wt: 754.9 g/mol
InChI Key: DGFVATVOFRGGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside involves the extraction of the compound from the roots of Ophiopogon japonicus . The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield ophiogenin and the corresponding sugars.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Scientific Research Applications

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside involves its interaction with molecular targets in the cardiovascular system. It is believed to exert its effects by modulating pathways involved in cardiovascular function, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness: Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and its pronounced effects on the cardiovascular system .

Properties

IUPAC Name

2-[2-(2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O14/c1-18-8-13-38(48-17-18)20(3)39(47)26(53-38)15-37(46)24-7-6-21-14-22(9-11-35(21,4)23(24)10-12-36(37,39)5)50-34-32(30(44)28(42)25(16-40)51-34)52-33-31(45)29(43)27(41)19(2)49-33/h6,18-20,22-34,40-47H,7-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFVATVOFRGGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)O)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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